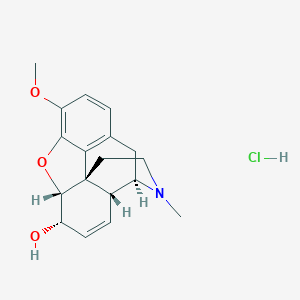

Codeine hydrochloride

Descripción general

Descripción

Codeine hydrochloride is an opioid analgesic derived from morphine, primarily used to treat mild to moderate pain and to suppress coughing. It is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. This compound is known for its effectiveness in pain relief and its ability to reduce coughing by acting on the central nervous system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction involves the conversion of morphine to codeine by reacting it with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at a temperature range of 40°C to 120°C . The resulting codeine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, codeine hydrochloride is produced by extracting morphine from opium poppy plants, followed by the methylation process described above. The large-scale production involves stringent quality control measures to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Derivatization Reactions

Recent synthetic modifications demonstrate codeine's versatility in palladium-catalyzed reactions :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, NEt₃, 80°C | 1-Vinylcodeine derivatives | 39-85% |

| Stille Coupling | (α-ethoxyvinyl)tributyltin, PdCl₂ | 1-Acetylcodeine | 85% |

| Carbonylation | CO gas, PdCl₂, 50°C | 1-Ethoxycarbonylcodeine | 50% |

Notable findings :

-

Silyl protection (tert-butyldimethylsilyl chloride) prevents side reactions during vinylation

-

Stille coupling provides superior yields compared to Heck reactions (85% vs 39%)

-

Stereochemical control achieves exclusive (E)-geometry in vinyl derivatives

Coordination Chemistry

Codeine forms stable complexes with transition metals, as demonstrated by its Fe(III) coordination :

Spectroscopic evidence :

Oxidative Decomposition

Hydrogen peroxide exposure induces structural modifications relevant to forensic analysis :

| Parameter | Morphine | Codeine |

|---|---|---|

| Major Product | Dihydroxymorphine (m/z 302) | Hydroxycodeine (m/z 316) |

| Incubation Loss | 51% after 24h at 39°C | 11% after 24h at 39°C |

| Diagnostic Ions | m/z 162, 285 (CID fragments) | m/z 162, 299 (CID fragments) |

| Reaction Mechanism | Direct benzene ring hydroxylation | Para-hydroxylation predominates |

LC/MS/MS analysis confirms hydroxylation occurs at the aromatic ring without N-oxide formation . This degradation pathway has significant implications for hair analysis in chemically treated specimens.

Protective Group Chemistry

Synthetic protocols employ strategic protection/deprotection sequences:

-

Silylation :

-

Acetylation :

These transformations highlight codeine hydrochloride's synthetic flexibility while maintaining its core morphinan structure. The accumulated data demonstrate both its pharmaceutical relevance and value as a chemical scaffold for derivative synthesis.

Aplicaciones Científicas De Investigación

Pain Management

Codeine hydrochloride is primarily prescribed for the relief of mild to moderate pain. It is often used in combination with other analgesics, such as acetaminophen or aspirin, to enhance pain relief efficacy.

- Mechanism of Action : Codeine acts as an opioid analgesic, converting to morphine in the body through the action of the enzyme CYP2D6. This conversion is crucial for its analgesic effect, as morphine is significantly more potent than codeine itself .

Cough Suppression

As an antitussive agent, this compound is effective in treating coughs associated with various respiratory conditions. It works by acting on the cough center in the brain to reduce the urge to cough.

- Dosage and Administration : Typically administered in low doses (e.g., 10-20 mg), it can be prescribed for short-term use in cases of severe cough that do not respond to other treatments .

Oncology Research

Recent studies have explored the potential anticancer properties of codeine and its complexes. For instance, research has indicated that codeine-based complexes exhibit significant cytotoxic effects against certain cancer cell lines, including AGS (stomach) and MCF-7 (breast) cells.

- Study Findings : The cytotoxicity was assessed using MTT assays, which demonstrated that codeine complexes could inhibit cancer cell proliferation effectively .

Pharmacogenetics

Pharmacogenetic studies have highlighted the importance of genetic variations in the metabolism of codeine. The CYP2D6 gene plays a critical role in determining an individual’s response to codeine treatment.

- Case Study : A notable case involved a patient who experienced severe anaphylaxis after ingesting codeine due to her CYP2D6 genotype indicating intermediate metabolism, which affected her response to the drug . This underscores the necessity for personalized medicine approaches in opioid prescribing.

Analytical Methods for Codeine Determination

Analytical methods have been developed to accurately measure codeine concentrations in various matrices, including biological samples and pharmaceuticals. Techniques such as:

- Electrochemical Detection : This method has shown promise for simultaneous detection of codeine alongside other substances like morphine and tramadol .

- Capillary Electrophoresis : Used for analyzing drugs in forensic contexts, achieving low limits of detection (LOD) for codeine .

Safety and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects, including respiratory depression, constipation, and potential for dependence or misuse.

- Anaphylaxis Reports : There have been documented cases of anaphylactic reactions following codeine administration, emphasizing the need for caution and monitoring during treatment .

Data Table: Summary of this compound Applications

| Application | Description | Key Findings/Notes |

|---|---|---|

| Pain Management | Mild to moderate pain relief | Often combined with acetaminophen or aspirin |

| Cough Suppression | Reduces cough reflex | Effective for severe cough |

| Oncology Research | Potential anticancer properties | Cytotoxic effects on AGS and MCF-7 cells |

| Pharmacogenetics | Genetic influence on metabolism | Variability based on CYP2D6 genotype |

| Analytical Methods | Techniques for measuring codeine | Electrochemical detection; capillary electrophoresis |

Mecanismo De Acción

Codeine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the transmission of pain signals and alters the perception of pain. Additionally, codeine is metabolized in the liver to morphine, which further enhances its analgesic effects. The compound also suppresses the cough reflex by acting on the cough center in the brain.

Comparación Con Compuestos Similares

Similar Compounds

Morphine: The parent compound from which codeine is derived. It is more potent but has a higher risk of addiction.

Hydrocodone: A semi-synthetic opioid similar to codeine but more potent and commonly used for moderate to severe pain.

Oxycodone: Another semi-synthetic opioid, more potent than codeine, used for managing moderate to severe pain.

Uniqueness of Codeine Hydrochloride

This compound is unique in its balance of efficacy and safety. It is less potent than morphine and hydrocodone, making it suitable for treating mild to moderate pain with a lower risk of addiction. Its dual action as an analgesic and antitussive also sets it apart from other opioids.

Actividad Biológica

Codeine hydrochloride is an opioid analgesic derived from the opium poppy, widely used for its pain-relieving properties. Its biological activity encompasses a range of pharmacological effects, including analgesia, antitussive (cough suppression), and potential neurotoxic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic uses, and adverse effects.

Codeine exerts its effects primarily through binding to mu-opioid receptors in the central nervous system (CNS). Approximately 10% of an oral dose is metabolized into morphine by the cytochrome P450 2D6 enzyme, which contributes to its analgesic potency. The activation of mu-opioid receptors leads to decreased neuronal excitability and reduced perception of pain .

Therapeutic Uses

- Pain Management : Codeine is commonly prescribed for mild to moderate pain relief.

- Cough Suppression : It is effective in reducing cough due to its action on the cough center in the brain.

1. Analgesic Properties

Codeine has been shown to provide effective pain relief in various clinical settings. A study reported that codeine administration significantly reduced pain scores in patients post-surgery compared to placebo .

2. Neurotoxic Effects

Recent research indicates that chronic use of codeine may induce neurotoxic effects, particularly in brain tissue. A study involving New Zealand White rabbits demonstrated that codeine exposure led to:

- Oxidative Stress : Increased levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2) were observed, indicating oxidative damage.

- Neuronal Damage : There was a significant reduction in acetylcholinesterase activity and depletion of neuronal cells, suggesting neurodegenerative changes associated with high-dose codeine treatment .

| Parameter | Control Group | Low-Dose Codeine | High-Dose Codeine |

|---|---|---|---|

| MDA Levels (µmol/g) | 0.5 | 0.63 | 0.67 |

| Acetylcholinesterase Activity (%) | 100 | 74.72 | 61.28 |

| Neuronal Cell Count | Normal | Normal | Depleted |

3. Antitumor Activity

Interestingly, codeine has also been investigated for its potential anticancer properties. In vitro studies revealed that codeine exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and AGS (stomach cancer). The IC50 values indicated a dose-dependent inhibition of cell viability, suggesting that codeine might induce apoptosis in these cancer cells .

Case Studies

- Chronic Pain Management : A clinical trial evaluated the effectiveness of codeine in patients with chronic pain conditions. Results showed significant improvement in pain management but highlighted concerns regarding tolerance and dependency.

- Neurotoxicity Assessment : A longitudinal study tracked neurological outcomes in patients using codeine for extended periods. Findings indicated cognitive decline correlated with prolonged use, emphasizing the need for careful monitoring.

Propiedades

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXLENPAZQNFAM-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048904 | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-07-7 | |

| Record name | Codeine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Codeine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406LPJ779Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.